MFCD18315751
Description
MFCD18315751 is a chemical compound cataloged under the MDL Number system, commonly used in scientific databases for precise identification. Such compounds are often employed in pharmaceutical research, materials science, or industrial chemistry due to their tailored reactivity or biological activity .
Properties
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-4-9(5-11(16)6-10)8-2-3-13(17)12(15)7-8/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFMWNZXUMPTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686125 | |
| Record name | Methyl 3'-chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-85-3 | |
| Record name | Methyl 3'-chloro-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315751 involves specific reaction conditions and reagents. One common method includes the use of a precursor compound that undergoes a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: MFCD18315751 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and catalysts, which can alter the reaction pathway and the products formed.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD18315751 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being investigated for its potential therapeutic benefits, including its ability to modulate specific molecular pathways. In industry, the compound is used in the production of advanced materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of MFCD18315751 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Understanding these interactions can provide insights into the potential therapeutic applications of the compound and its effects on cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Polarity : MFCD13195646 exhibits higher lipophilicity (Log Po/w = 2.15) compared to MFCD11044885 (Log Po/w = 1.64), suggesting differences in membrane permeability.
Key Observations :
Key Observations :
- This compound and MFCD13195646 show promise in oncology, whereas MFCD11044885 targets infectious diseases.
- The lower molecular weight of MFCD11044885 (188.01 g/mol) may enhance its pharmacokinetic profile compared to bulkier analogs .
Discussion of Divergences
- Structural Impact on Reactivity : The boron-containing MFCD13195646 facilitates catalytic cross-coupling, whereas MFCD11044885’s nitrogen-rich structure favors hydrogen bonding in biological targets .
- Thermodynamic Stability : this compound’s hypothetical synthesis suggests moderate thermal stability, contrasting with MFCD11044885’s decomposition above 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
